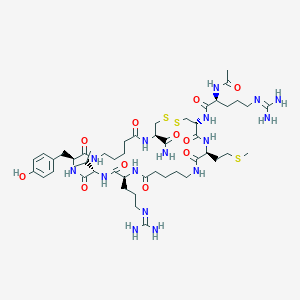

hMCH-1R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H82N16O11S3 |

|---|---|

Molecular Weight |

1167.5 g/mol |

IUPAC Name |

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide |

InChI |

InChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1 |

InChI Key |

GCICFXMYTKDVNK-ROOPJIIGSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of hMCH-1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action for human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonists. It details the core signaling pathways of the receptor, the methods by which antagonists inhibit these pathways, quantitative data on antagonist potency, and the experimental protocols used for their characterization.

Introduction to the MCH System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] It plays a crucial role in regulating energy homeostasis, food intake, and mood-related behaviors.[1][2] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH-1R and MCH-2R.[2] In humans, both receptors are present, but only MCH-1R is expressed in rodents, making it a key focus of research.[2][3] The wide distribution of MCH-1R throughout the central nervous system suggests its involvement in a variety of physiological functions.[4] Pharmacological blockade of hMCH-1R has been shown to reduce body weight by suppressing food intake and potentially increasing energy expenditure, making its antagonists promising candidates for anti-obesity therapeutics.[1]

hMCH-1R Signaling Pathways

Upon binding of the endogenous ligand MCH, the hMCH-1R activates multiple intracellular signaling cascades. The receptor couples to several G-protein subtypes, primarily Gαi and Gαq, and can also signal through β-arrestin pathways.[3][5]

-

Gαi-Coupled Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3][6]

-

Gαq-Coupled Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][6]

-

β-Arrestin Pathway: Like many GPCRs, MCH-1R can also mediate signaling through the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling events.[5]

Caption: Overview of hMCH-1R signaling cascades.

Core Mechanism of hMCH-1R Antagonists

hMCH-1R antagonists function by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and downstream signaling. This blockade effectively inhibits all major signaling outputs of the receptor, including the Gαi-mediated decrease in cAMP, the Gαq-mediated increase in intracellular calcium, and the recruitment of β-arrestin.[5]

The nature of this antagonism can vary. Some antagonists may be competitive, directly competing with MCH for the same binding site. Others may act as negative allosteric modulators, binding to a different site on the receptor to reduce the affinity or efficacy of MCH.[5] For example, the 8-methylquinoline antagonist MQ1 has been shown to be a slowly dissociating, reversible, negative allosteric modulator that produces insurmountable antagonism.[5] This means it causes a progressive reduction of the maximal response to MCH that cannot be overcome by increasing the agonist concentration.[5]

Caption: Antagonist binding blocks MCH-induced signaling.

Quantitative Data on Antagonist Potency

The potency of hMCH-1R antagonists is determined using various in vitro assays. The data below summarizes the activity of several representative antagonists.

| Antagonist | Assay Type | Species | Potency Metric | Value (nM) | Reference |

| MQ1 | [¹²⁵I]-MCH-(4-19) Binding | Human | IC₅₀ | 2.2 | [5] |

| cAMP Functional Assay | Human | IC₅₀ | 1.6 | [5] | |

| Calcium Flux Assay | Human | IC₅₀ | ~5.2 (at equilibrium) | [5] | |

| β-Arrestin Recruitment | Human | IC₅₀ | 1.7 | [5] | |

| hMCH-1R antagonist 1 | Receptor Binding | Human | KB | 3.6 | [7][8] |

| (Compound 30) | Receptor Binding (hMCHR1) | Human | IC₅₀ | 65 | [7][8] |

| Receptor Binding (hMCHR2) | Human | IC₅₀ | 49 | [7][8] | |

| TPI 1361-17 | Calcium Mobilization | Rat | IC₅₀ | 6.1 | [4][9] |

| KRX-104137 | Eu-MCH Binding | Human | IC₅₀ | 10 | [10] |

| KRX-104161 | Eu-MCH Binding | Human | IC₅₀ | 10 | [10] |

IC₅₀: Half-maximal inhibitory concentration. KB: Equilibrium dissociation constant for an antagonist.

Key Experimental Protocols

Characterizing hMCH-1R antagonists requires a suite of biophysical and cell-based functional assays.

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the receptor, determining its binding affinity.

Methodology:

-

Membrane Preparation: Human recombinant MCH-1R is expressed in a stable cell line (e.g., CHO-K1 or HEK293).[5][10] The cells are harvested, and membrane fractions are prepared through homogenization and centrifugation.

-

Assay Components: The assay buffer typically contains HEPES, MgCl₂, CaCl₂, and bovine serum albumin (BSA).[10] A radiolabeled MCH analog, such as [¹²⁵I]-MCH or Europium-labeled MCH (Eu-MCH), is used as the tracer.[5][10]

-

Incubation: Receptor membranes are incubated with the radioligand and varying concentrations of the antagonist compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, often by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter or, for Eu-MCH, a time-resolved fluorescence reader.[10]

-

Analysis: IC₅₀ values are calculated from the resulting concentration-response curves.

Caption: Workflow for a typical radioligand binding assay.

This assay measures the functional consequence of Gαi activation by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing hMCH-1R are cultured.[5]

-

Stimulation: Cells are pre-treated with the antagonist compound for a defined period. Subsequently, they are stimulated with MCH in the presence of an adenylyl cyclase activator like forskolin. Forskolin raises basal cAMP levels, making the inhibitory effect of MCH more pronounced.[6]

-

Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Analysis: The ability of the antagonist to reverse the MCH-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its functional potency (IC₅₀).[5]

Caption: Workflow for a cAMP functional assay.

This assay measures the functional consequence of Gαq activation by monitoring changes in intracellular calcium concentration.

Methodology:

-

Cell Loading: hMCH-1R expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are placed in a fluorescence plate reader. The antagonist is added, followed by stimulation with an agonist concentration of MCH (e.g., EC₈₀).

-

Fluorescence Reading: The plate reader monitors fluorescence intensity over time. Binding of Ca²⁺ to the dye results in a significant increase in fluorescence.

-

Analysis: The antagonist's ability to inhibit the MCH-induced fluorescence increase is measured, and an IC₅₀ value is determined.[5]

Caption: Workflow for a calcium flux functional assay.

This assay quantifies the interaction between hMCH-1R and β-arrestin, a key event in receptor desensitization and signaling.

Methodology:

-

Assay Principle: These assays often rely on enzyme fragment complementation (EFC) technology.[5] The hMCH-1R is fused to one part of a reporter enzyme, and β-arrestin is fused to the complementary part.

-

Cell Treatment: Cells co-expressing these fusion proteins are treated with the antagonist, followed by the MCH agonist.

-

Recruitment and Signal: MCH binding induces a conformational change in the receptor, causing the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

-

Detection: A substrate for the reconstituted enzyme is added, which generates a chemiluminescent or fluorescent signal that is proportional to the level of receptor-β-arrestin interaction.

-

Analysis: The antagonist's ability to block the MCH-induced signal is measured to determine its IC₅₀.[5]

Caption: Workflow for a β-arrestin recruitment assay.

References

- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]

hMCH-1R antagonist 1 discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonists

Introduction

The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, food intake, and other physiological processes. The human MCH receptor 1 (hMCH-1R), a G protein-coupled receptor (GPCR), is a primary target for the development of therapeutics aimed at treating obesity and related metabolic disorders.[1] When activated by its endogenous ligand, MCH, the hMCH-1R stimulates pathways that promote feeding and weight gain. Consequently, the discovery of potent and selective hMCH-1R antagonists has been a significant focus for numerous pharmaceutical and biotechnology companies.[2] These antagonists have the potential to act as anti-obesity agents by blocking the orexigenic (appetite-stimulating) effects of MCH.[3]

This guide provides a technical overview of the discovery and synthesis of hMCH-1R antagonists, summarizing key data, experimental protocols, and the underlying biological pathways for researchers and drug development professionals.

hMCH-1R Signaling Pathways

The hMCH-1R primarily couples to inhibitory (Gαi) and Gq-type G proteins to initiate downstream signaling cascades.[4]

-

Gαi Pathway: Upon MCH binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).[4]

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[4]

Antagonists of hMCH-1R block the binding of MCH, thereby inhibiting these downstream signaling events.

Discovery and Optimization Workflow

The identification of novel hMCH-1R antagonists typically follows a structured drug discovery pipeline, beginning with the identification of initial 'hit' compounds and progressing through extensive optimization to yield a pre-clinical candidate.

A critical challenge in this process is ensuring selectivity and avoiding off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5][6] Many development programs have focused on designing compounds that minimize structural similarities to known hERG ligands.[7]

Data on Selected hMCH-1R Antagonists

The following tables summarize in vitro binding and functional activity for several representative hMCH-1R antagonists, as well as in vivo efficacy data.

Table 1: In Vitro Activity of Selected hMCH-1R Antagonists

| Compound Name | Receptor Target | Assay Type | Value | Reference |

| hMCH-1R antagonist 1 | hMCH-R1 | Binding Affinity (KB) | 3.6 nM | [8][9] |

| hMCH-R1 | Binding Inhibition (IC50) | 65 nM | [8][9][10] | |

| hMCH-R2 | Binding Inhibition (IC50) | 49 nM | [8][9][10] | |

| MQ1 | hMCH-R1 | Binding Inhibition (IC50) | 2.2 nM | [2] |

| hMCH-R1 | cAMP Functional (EC50) | 1.6 nM | [2] | |

| KRX-104137 | hMCH-R1 | Binding Inhibition (IC50) | 0.01 µM | [7] |

| KRX-104161 | hMCH-R1 | Binding Inhibition (IC50) | 0.01 µM | [7] |

| BI 186908 | hMCH-R1 | Antagonist Activity | Potent and Selective | [5] |

Table 2: In Vivo Efficacy of hMCH-1R Antagonist BI 186908

| Study Model | Compound | Duration | Key Finding | Reference |

| Diet-Induced Obesity (DIO) in rats | BI 186908 | 4 weeks | Significant body weight reduction, comparable to sibutramine. | [5] |

Synthesis of hMCH-1R Antagonists

The chemical structures of hMCH-1R antagonists are diverse, including classes such as pyridones, pyridazinones, quinolines, and peptide analogues.[2][5][10] The synthesis often involves multi-step sequences to build the core scaffold and introduce substituents that optimize potency, selectivity, and pharmacokinetic properties. Below is a generalized, illustrative synthetic scheme for a hypothetical pyridazinone-based antagonist, a class that includes the pre-clinical candidate BI 186908.[5]

Reaction Steps:

-

Condensation/Cyclization: A substituted hydrazine is reacted with a ketoester derivative. This reaction typically proceeds via condensation to form a hydrazone, which then undergoes intramolecular cyclization to form the core pyridazinone ring structure.

-

N-Alkylation: The pyridazinone core is then functionalized, often through N-alkylation with an appropriate alkyl halide or equivalent (R4-X), to install a side chain crucial for binding to the hMCH-1R. Fine-tuning of the R1, R2, R3, and R4 groups is performed to optimize the compound's overall profile.

Key Experimental Protocols

1. Radioligand Binding Assay (for Affinity Determination)

-

Objective: To determine the binding affinity (Ki or IC50) of a test compound for hMCH-1R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing recombinant hMCH-1R (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: A fixed concentration of a radiolabeled MCH analogue (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity trapped on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Calcium Flux Functional Assay (for Antagonism Measurement)

-

Objective: To measure the ability of an antagonist to block MCH-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Preparation: hMCH-1R expressing cells are seeded into microplates and grown overnight.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

-

Compound Addition: The cells are pre-incubated with various concentrations of the test antagonist.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of MCH (agonist).

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the MCH-induced fluorescence signal, and an IC50 value is calculated.

-

3. In Vivo Diet-Induced Obesity (DIO) Model

-

Objective: To evaluate the efficacy of an hMCH-1R antagonist in reducing body weight in an obesity model.

-

Methodology:

-

Induction of Obesity: Rodents (e.g., rats or mice) are fed a high-fat diet for several weeks to induce a significant increase in body weight compared to control animals on a standard chow diet.

-

Compound Administration: Once obese, the animals are treated daily with the test antagonist (e.g., via oral gavage) or a vehicle control. A positive control group (e.g., treated with sibutramine) may also be included.[5]

-

Monitoring: Body weight and food intake are monitored regularly throughout the treatment period (e.g., 4 weeks).

-

Data Analysis: The change in body weight from baseline is calculated for each treatment group. Statistical analysis is performed to determine if the antagonist treatment resulted in a significant reduction in body weight compared to the vehicle control group.

-

Conclusion

The hMCH-1R remains a promising, albeit challenging, target for the development of anti-obesity therapeutics. The discovery process has yielded several potent and selective antagonists, with compounds like BI 186908 advancing to pre-clinical development.[5] The core challenges moving forward include optimizing pharmacokinetic profiles, ensuring long-term safety, and overcoming potential off-target liabilities like hERG inhibition. The detailed protocols and workflows described herein provide a foundational guide for researchers dedicated to advancing the next generation of hMCH-1R antagonists for the treatment of metabolic diseases.

References

- 1. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of MCH receptor 1 antagonists--Part III: Discovery of pre-clinical development candidate BI 186908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound - Nordic Biosite [nordicbiosite.com]

The Role of Melanin-Concentrating Hormone Receptor 1 in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanin-Concentrating Hormone (MCH) system, and specifically its primary receptor in mammals, the Melanin-Concentrating Hormone Receptor 1 (MCHR1), has emerged as a critical regulator of energy homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of MCHR1 in metabolism, synthesizing key findings from genetic and pharmacological studies. It delves into the molecular signaling pathways, the physiological effects on energy intake and expenditure, and the implications for glucose and lipid metabolism. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating MCHR1 as a therapeutic target for metabolic disorders.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions of the brain long associated with the regulation of feeding behavior and energy balance.[1][2] MCHR1, a G protein-coupled receptor (GPCR), is the primary mediator of MCH's effects in mammals.[3][4] The widespread distribution of MCHR1 throughout the central nervous system, as well as in peripheral tissues such as adipose tissue and pancreatic β-cells, underscores the diverse physiological functions modulated by this receptor system.[5][6] Extensive research, utilizing both genetic knockout models and selective pharmacological antagonists, has solidified the role of MCHR1 as a key player in the intricate network governing metabolic health.[7][8]

MCHR1 Signaling Pathways

MCHR1 activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. As a GPCR, MCHR1 couples to multiple G proteins, primarily Gαi/o and Gαq.[9][10] This dual coupling allows for a complex and nuanced regulation of cellular function.

-

Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10] This pathway is often associated with the modulation of neuronal excitability and other cellular processes.

-

Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[9][10]

-

MAPK/ERK Pathway: MCHR1 activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10] This signaling cascade is crucial for regulating a wide array of cellular processes, including gene expression and cell proliferation.

Figure 1: MCHR1 Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon MCH binding to MCHR1.

Role in Energy Homeostasis

The MCH-MCHR1 system is a potent regulator of energy balance, influencing both energy intake (feeding behavior) and energy expenditure.

Regulation of Food Intake

Acute intracerebroventricular (ICV) administration of MCH potently stimulates food intake, an effect that has been consistently demonstrated in numerous rodent studies.[9] Conversely, pharmacological blockade of MCHR1 with selective antagonists reduces food intake.[6][11] Chronic administration of MCHR1 antagonists leads to a sustained reduction in food consumption and body weight gain, particularly in models of diet-induced obesity (DIO).[6][12]

Modulation of Energy Expenditure

Genetic ablation of MCHR1 in mice (MCHR1-KO) results in a lean phenotype characterized by resistance to diet-induced obesity.[8][9] Interestingly, these mice are often hyperphagic, indicating that their leanness is primarily due to a significant increase in energy expenditure.[8][9] This increased energy expenditure is attributed to both enhanced locomotor activity and an elevated metabolic rate.[8][9] Pharmacological studies with MCHR1 antagonists also suggest a role in modulating energy expenditure, with some studies showing that the weight loss observed is greater than what can be attributed to reduced food intake alone.[6][13]

Impact on Glucose and Lipid Metabolism

Beyond its effects on overall energy balance, the MCH-MCHR1 system plays a significant role in regulating glucose and lipid metabolism.

Glucose Homeostasis

MCHR1 signaling has been implicated in the regulation of insulin sensitivity and glucose tolerance. MCHR1 knockout mice exhibit improved glucose homeostasis.[9] In leptin-deficient ob/ob mice, which are obese and insulin-resistant, the genetic deletion of MCHR1 improves their response to an oral glucose tolerance test (OGTT) and reduces adiposity, suggesting that MCH mediates some of the metabolic consequences of leptin deficiency.[9][14][15] Furthermore, MCHR1 is expressed in pancreatic β-cells, and MCH has been shown to directly stimulate insulin secretion.[5][15]

Lipid Metabolism

The MCH-MCHR1 system also influences lipid metabolism. MCHR1 antagonists have been shown to reduce circulating levels of triglycerides.[11] In studies with DIO mice, treatment with MCHR1 antagonists led to a reduction in body fat.[11] Furthermore, MCHR1 signaling appears to modulate fatty acid oxidation, particularly in the context of a high-fat diet.[13] Recent evidence also suggests a role for MCHR1 in non-alcoholic steatohepatitis (NASH), with MCHR1 antagonists showing protective effects by reducing hepatic lipid accumulation.[16][17]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies involving MCHR1 knockout (KO) mice and the administration of MCHR1 antagonists.

Table 1: Phenotypic Characteristics of MCHR1 Knockout (KO) Mice

| Parameter | Genotype | Diet | Observation | Reference |

| Body Weight | Mchr1-/- | Chow | Normal body weight but reduced fat mass. | [9] |

| Mchr1-/- | High-Fat | Resistant to diet-induced obesity; significantly lower fat mass. | [9] | |

| Food Intake | Mchr1-/- | Chow/High-Fat | Hyperphagic. | [9] |

| Metabolic Rate | Mchr1-/- | High-Fat | 28% higher than wild-type. | [9] |

| Locomotor Activity | Mchr1-/- | - | Hyperactive; 250% increase in running-wheel activity. | [9] |

| Leptin Levels | Mchr1-/- (male) | High-Fat | Significantly lower than wild-type. | [9] |

| Insulin Levels | Mchr1-/- (male) | High-Fat | Significantly lower than wild-type. | [9] |

| Glucose Levels | Mchr1-/- | High-Fat | No detectable differences compared to wild-type. | [9] |

Table 2: Effects of MCHR1 Antagonist (GW803430) in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment | Duration | Observation | Reference |

| Food Intake | GW803430 | 30 days | Reduced. | [11] |

| Body Weight | GW803430 | 30 days | Reduced. | [11] |

| Body Fat | GW803430 | 30 days | Reduced. | [11] |

| Circulating Leptin | GW803430 | 30 days | Reduced. | [11] |

| Circulating Triglycerides | GW803430 | 30 days | Reduced. | [11] |

| Circulating Insulin | GW803430 | 30 days | Unaffected. | [11] |

| Glucose Homeostasis | GW803430 | 30 days | No improvement in intraperitoneal glucose tolerance tests. | [11] |

| Energy Expenditure | GW803430 | Day 4-6 | Increased. | [11] |

| Physical Activity | GW803430 | 30 days | Increased during the dark phase. | [11] |

Experimental Protocols

MCHR1 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to MCHR1.

Figure 2: MCHR1 Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293, CHO) stably or transiently expressing recombinant human MCHR1.[16][18] Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation.

-

Binding Reaction: In a suitable binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA), incubate a fixed amount of membrane preparation with a constant concentration of a radiolabeled MCH ligand (e.g., ¹²⁵I-MCH).[16][18] Add varying concentrations of the unlabeled test compound to compete for binding.

-

Incubation: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature.[16]

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method, such as passing the reaction mixture through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation of MCHR1 Antagonists in a Diet-Induced Obesity (DIO) Model

This protocol describes a typical workflow for assessing the efficacy of an MCHR1 antagonist in a DIO mouse model.

Figure 3: Workflow for In Vivo MCHR1 Antagonist Study.

Methodology:

-

Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.

-

Obesity Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and associated metabolic dysfunctions.

-

Treatment Groups: Randomize the obese mice into different treatment groups, including a vehicle control group and one or more dose groups for the MCHR1 antagonist.

-

Drug Administration: Administer the test compound and vehicle chronically, typically via oral gavage, once or twice daily for several weeks.

-

In-life Measurements: Regularly monitor body weight and food intake. At specified time points, assess body composition using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI).

-

Metabolic Phenotyping: Place mice in metabolic cages to measure energy expenditure (via indirect calorimetry), respiratory exchange ratio (RER), and locomotor activity.[19]

-

Glucose Homeostasis Assessment: Perform an oral glucose tolerance test (OGTT) and/or an insulin tolerance test (ITT) to evaluate glucose metabolism and insulin sensitivity.

Conclusion and Future Directions

The melanin-concentrating hormone receptor 1 is unequivocally a significant regulator of metabolism. The consistent findings from MCHR1 knockout and antagonist studies highlight its crucial role in integrating signals related to energy intake, expenditure, and nutrient metabolism. The lean, hypermetabolic, and obesity-resistant phenotype of MCHR1-deficient mice, coupled with the weight-reducing and metabolic-improving effects of MCHR1 antagonists, has established this receptor as a compelling therapeutic target for the treatment of obesity and related metabolic disorders.

While numerous MCHR1 antagonists have been developed and have shown efficacy in preclinical models, clinical development has faced challenges.[12][17] Future research should focus on elucidating the specific neuronal circuits and downstream effectors that mediate the diverse metabolic actions of MCHR1. A deeper understanding of the receptor's role in peripheral tissues and its potential off-target effects will be critical for the development of safe and effective MCHR1-targeted therapies. The continued exploration of this complex signaling system holds promise for novel therapeutic strategies to combat the global epidemic of metabolic disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biological examination of melanin concentrating hormone receptor 1: multi-tasking from the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 5. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of melanin-concentrating hormone in energy homeostasis and mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 14. Melanin-concentrating hormone receptor 1 deficiency increases insulin sensitivity in obese leptin-deficient mice without affecting body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute Homeostatic Responses to Increased Fat Consumption in MCH1R Knockout Mice [escholarship.org]

A Technical Guide to the Binding Affinity and Selectivity of Human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of various antagonists targeting the human melanin-concentrating hormone receptor 1 (hMCH-1R). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics targeting the MCH system, which is implicated in the regulation of energy homeostasis, mood, and other physiological processes.

Introduction to hMCH-1R and its Antagonists

The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is the primary receptor for the orexigenic neuropeptide, melanin-concentrating hormone (MCH). The activation of hMCH-1R is associated with the stimulation of food intake and weight gain, making it a significant target for the development of anti-obesity therapeutics. Furthermore, the widespread distribution of hMCH-1R in the central nervous system suggests its involvement in other functions, including the regulation of mood and anxiety. Consequently, hMCH-1R antagonists have been investigated for their potential as treatments for obesity, depression, and anxiety disorders.[1][2]

A critical aspect of the drug development process for hMCH-1R antagonists is the characterization of their binding affinity and selectivity. High binding affinity is essential for potent receptor blockade, while a favorable selectivity profile is crucial to minimize off-target effects and potential adverse drug reactions. This guide summarizes the available quantitative data on the binding properties of key hMCH-1R antagonists and provides detailed methodologies for the experimental procedures used to determine these parameters.

Binding Affinity and Selectivity Profiles of hMCH-1R Antagonists

The binding affinities of hMCH-1R antagonists are typically determined using radioligand binding assays and are expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. Selectivity is assessed by comparing the antagonist's affinity for hMCH-1R with its affinity for other receptors, particularly other GPCRs.

The following tables summarize the binding affinity and selectivity data for several well-characterized and novel hMCH-1R antagonists.

Table 1: Binding Affinity of Antagonists for Human MCH-1R

| Antagonist | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kₑ, nM) | Species | Reference(s) |

| hMCH-1R antagonist 1 (Compound 30) | 65 | 3.6 | Human | [3] | |

| SNAP-7941 | 15 (displacement of [³H]SNAP-7941 by MCH) | 0.57 (predicted from pA₂) | Human | [4] | |

| T-226296 | 5.5 | Human | |||

| T-226296 | 8.6 | Rat | |||

| MQ1 | 2.2 | Human | [5] | ||

| S38151 | low nanomolar range | Human | [6] | ||

| GPS18169 | nanomolar range | 20 (picomolar) | Human | [6] |

Table 2: Selectivity Profile of hMCH-1R Antagonists

| Antagonist | Off-Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity (Fold) | Reference(s) |

| This compound (Compound 30) | hMCHR2 | IC₅₀ = 49 nM | ~1.3-fold vs hMCH-1R | [3] |

| SNAP-7941 | hMCHR2 | >1000-fold vs hMCH-1R | >1000 | [4] |

| SNAP-7941 | 5-HT₂c | >1000-fold vs hMCH-1R | >1000 | [4] |

| SNAP-7941 | Galanin Receptor | >1000-fold vs hMCH-1R | >1000 | [4] |

| SNAP-7941 | Neuropeptide Y (NPY) Receptor | >1000-fold vs hMCH-1R | >1000 | [4] |

| MQ1 | hMCHR2 | No significant effect at 1 µM | High | [5] |

| MQ1 | Somatostatin Receptor 1 | No significant effect at 1 µM | High | [5] |

| MQ1 | µ-Opioid Receptor | No significant effect at 1 µM | High | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and functional activity of hMCH-1R antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to hMCH-1R.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing recombinant hMCH-1R (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity radiolabeled hMCH-1R ligand (e.g., [¹²⁵I]-MCH, [³H]SNAP-7941).

-

Test Compounds: hMCH-1R antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled hMCH-1R ligand (e.g., unlabeled MCH or a known antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration close to its Kₑ value), and varying concentrations of the test compound or the non-specific binding control. The total reaction volume is typically 200-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an hMCH-1R agonist. hMCH-1R couples to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and subsequent release of calcium from intracellular stores.

Materials:

-

Cell Line: A cell line stably co-expressing hMCH-1R and a promiscuous G-protein like Gα16, or a cell line endogenously expressing the necessary signaling components (e.g., CHO-hMCH-1R).

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM, Fura-2 AM.

-

Agonist: Melanin-concentrating hormone (MCH).

-

Test Compounds: hMCH-1R antagonists at various concentrations.

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With the capability for kinetic reading and automated liquid handling.

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test antagonist or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, add a fixed concentration of the MCH agonist (typically the EC₈₀ concentration) to all wells.

-

Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hMCH-1R signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: hMCH-1R signaling pathway.

Caption: Competitive radioligand binding assay workflow.

Conclusion

The development of potent and selective hMCH-1R antagonists remains a promising strategy for the treatment of obesity and potentially other CNS disorders. This guide has provided a summary of the binding affinity and selectivity profiles of key antagonists, along with detailed experimental protocols for their characterization. The provided diagrams offer a visual representation of the underlying biological processes and experimental procedures. It is anticipated that this information will be a valuable resource for the scientific community engaged in the research and development of novel hMCH-1R modulators. As research progresses, a continued focus on optimizing both the potency and selectivity of these compounds will be paramount to their successful clinical translation.

References

- 1. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]

- 2. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of hMCH-1R Antagonists in Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising global prevalence of obesity necessitates the exploration of novel therapeutic strategies. The melanin-concentrating hormone (MCH) system, a key regulator of energy homeostasis, has emerged as a promising target. This technical guide provides an in-depth overview of the therapeutic potential of antagonists targeting the human melanin-concentrating hormone receptor 1 (hMCH-1R) for the treatment of obesity. We delve into the core mechanism of action, present preclinical and clinical data for key antagonist compounds, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The MCH System and Its Role in Energy Homeostasis

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy balance by stimulating food intake and decreasing energy expenditure. MCH exerts its effects through two G protein-coupled receptors (GPCRs): MCH-1R and MCH-2R. In humans, both receptors are present, while rodents only express MCH-1R, making it the primary focus of preclinical obesity research.

Genetic and pharmacological studies have robustly validated MCH-1R as a compelling anti-obesity target. Mice lacking MCH or MCH-1R are lean, hyperactive, and resistant to diet-induced obesity. Conversely, central administration of MCH increases food intake and body weight. Therefore, antagonizing the MCH-1R is a rational approach to developing anti-obesity therapeutics.

The hMCH-1R Signaling Pathway

The hMCH-1R is a GPCR that couples to multiple G protein subtypes, primarily Gαq and Gαi. This dual coupling initiates divergent downstream signaling cascades that ultimately modulate neuronal activity and energy homeostasis.

-

Gαq Pathway: Upon MCH binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Increased cytosolic Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), influencing neurotransmitter release and gene expression.

-

Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which can modulate the phosphorylation state and activity of numerous proteins involved in metabolism and neuronal function.

The net effect of MCH-1R activation is an orexigenic signal, promoting food intake and energy conservation.

MCH-1R Signaling Cascade

Preclinical Efficacy of hMCH-1R Antagonists

Numerous small molecule hMCH-1R antagonists have been developed and evaluated in preclinical models of obesity, primarily in diet-induced obese (DIO) rodents. These studies have consistently demonstrated the potential of this class of compounds to reduce food intake, body weight, and adiposity.

Quantitative Summary of Preclinical Data

The following tables summarize the in vivo efficacy of several well-characterized hMCH-1R antagonists.

Table 1: Effects of SNAP-7941 in Diet-Induced Obese (DIO) Rats

| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |

| 10 | 28 days | ↓ 13.4% vs. vehicle | ↓ 15% vs. vehicle | [Borowsky et al., 2002] |

| 30 | 28 days | ↓ 18.2% vs. vehicle | ↓ 21% vs. vehicle | [Borowsky et al., 2002] |

Table 2: Effects of GW803430 in Diet-Induced Obese (DIO) Mice

| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |

| 10 | 14 days | ↓ 8.5% vs. vehicle | Significant reduction | [Gehlert et al., 2009] |

| 30 | 14 days | ↓ 12.1% vs. vehicle | Significant reduction | [Gehlert et al., 2009] |

Table 3: Effects of T-226296 in Diet-Induced Obese (DIO) Mice

| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |

| 10 | 14 days | Significant reduction | Significant reduction | [Takekawa et al., 2002] |

| 30 | 14 days | Significant reduction | Significant reduction | [Takekawa et al., 2002] |

Clinical Development of hMCH-1R Antagonists

Despite the promising preclinical data, the clinical development of hMCH-1R antagonists has been challenging. Several compounds have entered Phase I and II clinical trials, but to date, none have reached the market for the treatment of obesity.

Table 4: Status of Selected hMCH-1R Antagonists in Clinical Development

| Compound | Company | Highest Development Phase | Status | Key Findings/Issues |

| NGD-4715 | Neurogen | Phase I | Discontinued | Safe and well-tolerated, but development halted after acquisition.[1] |

| ALB-127158(a) | Albany Molecular Research Inc. | Phase I | Discontinued | Well-tolerated, but showed limited efficacy on hunger and desire to eat at predicted therapeutic doses.[2] |

| AMG 076 | Amgen | Phase I | Terminated | Development discontinued for undisclosed reasons. |

| JNJ-17203212 | Johnson & Johnson | Preclinical | - | Primarily investigated for visceral hypersensitivity.[3] |

The reasons for the lack of clinical success are likely multifactorial and may include insufficient efficacy in humans, off-target effects, or unfavorable pharmacokinetic/pharmacodynamic properties.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize hMCH-1R antagonists.

hMCH-1R Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the hMCH-1R.

Materials:

-

HEK293 cells stably expressing hMCH-1R

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Radioligand: [¹²⁵I]-MCH or a suitable antagonist radioligand (e.g., [³H]-SNAP-7941)

-

Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)

-

Test compounds

-

96-well plates

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hMCH-1R cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

-

Add 50 µL of radioligand at a concentration near its Kd.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

hMCH-1R Functional Assay (cAMP Measurement)

This assay measures the ability of a test compound to antagonize the MCH-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing hMCH-1R

-

Cell culture medium

-

Assay buffer: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor)

-

Forskolin (an adenylyl cyclase activator)

-

MCH

-

Test compounds

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

-

Cell Plating:

-

Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours.

-

-

Assay:

-

Wash the cells once with assay buffer.

-

Pre-incubate the cells with 50 µL of test compound at various concentrations or vehicle for 15-30 minutes at 37°C.

-

Add 25 µL of MCH at its EC₈₀ concentration (the concentration that produces 80% of the maximal response) to all wells except the basal control.

-

Add 25 µL of forskolin at a final concentration of 1-10 µM to all wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the test compound.

-

Determine the IC₅₀ value of the antagonist using non-linear regression analysis.

-

In Vivo Diet-Induced Obesity (DIO) Model

This model is used to evaluate the efficacy of hMCH-1R antagonists in a physiologically relevant model of obesity.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; typically 45-60% kcal from fat)

-

Control low-fat diet (LFD; typically 10% kcal from fat)

-

Test compound (hMCH-1R antagonist)

-

Vehicle control

-

Animal scale

-

Food intake measurement system

Protocol:

-

Induction of Obesity:

-

House the mice individually and provide ad libitum access to water.

-

Feed the mice the HFD for 8-12 weeks to induce obesity. A control group should be fed the LFD.

-

Monitor body weight and food intake weekly.

-

-

Drug Treatment:

-

Once the HFD-fed mice have developed a significantly greater body weight than the LFD-fed mice, randomize the obese mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle daily (e.g., via oral gavage) for a period of 2-4 weeks.

-

Continue to monitor body weight and food intake daily or several times per week.

-

-

Endpoint Measurements:

-

At the end of the treatment period, measure final body weight.

-

Collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Euthanize the animals and dissect adipose tissue depots (e.g., epididymal, retroperitoneal) and weigh them.

-

-

Data Analysis:

-

Compare the change in body weight, cumulative food intake, and adipose tissue mass between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizing Experimental and Logical Workflows

Drug Discovery Workflow

Therapeutic Logic

Conclusion and Future Directions

The hMCH-1R remains a theoretically attractive target for the development of anti-obesity drugs. The strong preclinical evidence demonstrating the efficacy of hMCH-1R antagonists in reducing food intake and body weight provides a solid rationale for continued research. However, the translation of these findings to successful clinical outcomes has so far been unsuccessful.

Future efforts in this area should focus on:

-

Developing antagonists with improved pharmacokinetic and safety profiles: This includes minimizing off-target effects and ensuring adequate brain penetration to engage the central MCH system.

-

Identifying patient populations that may be more responsive to MCH-1R antagonism: Genetic or biomarker-driven approaches could help stratify patients and improve the chances of clinical success.

-

Exploring combination therapies: Targeting the MCH system in conjunction with other pathways involved in energy homeostasis may lead to synergistic effects and more robust weight loss.

A deeper understanding of the complexities of the MCH system in humans and the development of more refined drug candidates will be crucial to unlocking the full therapeutic potential of hMCH-1R antagonists in the fight against obesity.

References

- 1. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice [frontiersin.org]

structural biology of hMCH-1R with peptide antagonists

An In-depth Technical Guide to the Structural Biology of hMCH-1R with Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) critically involved in the regulation of energy homeostasis, making it a prime target for the development of anti-obesity therapeutics. Peptide antagonists have been instrumental in elucidating the receptor's function and represent a promising class of therapeutic candidates. This technical guide provides a comprehensive overview of the structural biology of hMCH-1R in complex with peptide antagonists, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols necessary for its study. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the molecular architecture of MCH receptors, paving the way for structure-based drug design.

Introduction to hMCH-1R

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a significant role in increasing food intake and regulating energy balance.[1] Its effects are mediated through two GPCRs, MCHR1 and MCHR2. In humans, both receptors are present, while rodents only express MCHR1.[1] The hMCH-1R is a class A GPCR that, upon binding MCH, couples primarily to the inhibitory Gαi protein subunit.[2] This interaction initiates a signaling cascade that ultimately modulates neuronal activity. Given its role in promoting feeding behavior, antagonism of hMCH-1R is a validated strategy for the development of anti-obesity drugs.[3] A variety of peptide and small-molecule antagonists have been developed to probe the receptor's function and for their therapeutic potential.[4]

hMCH-1R Signaling Pathways

The primary signaling pathway for hMCH-1R involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist leads to the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA).[1][2]

Besides the canonical Gαi pathway, hMCH-1R can also couple to Gαq proteins, which activate phospholipase C (PLC).[2] PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium levels and activation of Protein Kinase C (PKC), respectively. These pathways can influence mitogen-activated protein kinase (MAPK) activity, affecting cell proliferation and gene transcription.[2] Peptide antagonists block these signaling events by preventing the agonist-induced conformational changes necessary for G protein coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide ligands for the melanin-concentrating hormone (MCH) receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of novel hMCH-1R antagonists

An In-Depth Technical Guide to the In Vitro Characterization of Novel hMCH-1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, mood, and anxiety.[1] Its role as an orexigenic (appetite-stimulating) signal transducer has made it a prime target for the development of antagonists aimed at treating obesity and related metabolic disorders, as well as depression and anxiety.[2][3] The successful identification and optimization of novel hMCH-1R antagonists depend on a robust suite of in vitro characterization assays. This guide provides a detailed overview of the core signaling pathways of hMCH-1R, presents detailed protocols for key in vitro assays, and summarizes pharmacological data for several known antagonists to serve as a benchmark for new discovery programs.

hMCH-1R Signaling Pathways

The hMCH-1R is a rhodopsin-like Class A GPCR that couples to multiple G protein subtypes, primarily Gαi/o and Gαq.[1] This dual coupling initiates divergent intracellular signaling cascades upon activation by its endogenous ligand, melanin-concentrating hormone (MCH).

-

Gαq Pathway : Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and readily measurable signal.

-

Gαi/o Pathway : Activation of Gαi/o inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This pathway is typically measured by first stimulating AC with an agent like forskolin and then quantifying the antagonist's ability to block the MCH-mediated reduction in cAMP.

-

β-Arrestin Pathway : Like many GPCRs, agonist-bound hMCH-1R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction desensitizes G protein signaling and can initiate separate, G protein-independent signaling events. The inhibition of β-arrestin recruitment is another key functional measure for antagonists.[5]

These distinct pathways provide multiple avenues for functionally characterizing the potency and efficacy of novel antagonist compounds.

References

- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Pharmacokinetics and Bioavailability of hMCH-1R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of the human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist, a class of molecules with significant therapeutic potential in metabolic and neurological disorders. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this area.

Quantitative Pharmacokinetic Parameters

The preclinical pharmacokinetic properties of hMCH-1R antagonists have been evaluated in various animal models. This section summarizes the key quantitative data for representative compounds, providing a comparative view of their absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vivo Pharmacokinetic Data

Pharmacokinetic parameters for the hMCH-1R antagonist GW-803430 have been characterized in mice, demonstrating good oral bioavailability and significant brain penetration.[1] Another antagonist, KRX-104130 , has been studied in mice, also showing favorable oral absorption. While comprehensive data across multiple species for a single hMCH-1R antagonist is limited in publicly available literature, the following tables present the available quantitative information.

Table 1: Pharmacokinetic Parameters of GW-803430 in Mice

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability (%F) | 31% | Mouse | Oral | [1] |

| Half-life (t1/2) | 11 hours | Mouse | Oral | [1] |

| Brain-to-Plasma Ratio | 6:1 | Mouse | Not Specified | [1] |

Table 2: Pharmacokinetic Parameters of KRX-104130 in Mice

| Parameter | Value | Species | Route of Administration | Dose | Reference |

| Cmax | 0.13 ± 0.05 µg/mL | Mouse | Oral | 20 mg/kg | |

| Tmax | 6.67 ± 2.31 hours | Mouse | Oral | 20 mg/kg | |

| t1/2 | 10.22 hours | Mouse | Oral | 20 mg/kg | |

| AUCt-0 | 1.72 ± 0.85 µg∙h/mL | Mouse | Oral | 20 mg/kg | |

| Oral Bioavailability (%F) | 20.3% | Mouse | Oral | 20 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the typical experimental protocols employed in the pharmacokinetic characterization of hMCH-1R antagonists.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol describes a standard procedure for evaluating the pharmacokinetic profile of a novel hMCH-1R antagonist following oral and intravenous administration in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and Oral Bioavailability) of an hMCH-1R antagonist in rats.

Materials:

-

Test hMCH-1R antagonist

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline, DMSO/saline mixture)

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Cannulation materials (for serial blood sampling if applicable)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.

-

Dosing:

-

Oral (PO) Administration: Fast rats overnight (approximately 12 hours) with free access to water. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

-

Intravenous (IV) Administration: Administer the test compound as a bolus injection or short infusion into a tail vein at a predetermined dose (e.g., 1 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dose. Typical time points for oral administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. For intravenous administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Collect blood from a suitable site, such as the tail vein or via a cannulated vessel (e.g., jugular vein).

-

-

Plasma Preparation: Immediately centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Data Analysis: Analyze the plasma concentrations of the antagonist using a validated bioanalytical method (see Section 2.2). Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of a small molecule hMCH-1R antagonist in plasma samples.

Objective: To accurately quantify the concentration of the hMCH-1R antagonist in plasma samples obtained from in vivo studies.

Materials:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

-

Analytical column (e.g., C18 reverse-phase column)

-

Mobile phases (e.g., Acetonitrile, Water with formic acid or ammonium acetate)

-

Internal Standard (IS) - a structurally similar compound

-

Plasma samples, calibration standards, and quality control (QC) samples

-

Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each sample in a 96-well plate, add 200 µL of the protein precipitation solvent containing the internal standard.

-

Vortex the plate for 5-10 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject an aliquot of the prepared sample onto the analytical column. Use a gradient elution method with the mobile phases to achieve chromatographic separation of the analyte and internal standard from endogenous plasma components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of the hMCH-1R antagonist in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the MCH-1R signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

MCH-1 Receptor Signaling Pathway

The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[2][3] Activation of these pathways leads to downstream cellular responses involved in the regulation of energy homeostasis, mood, and other physiological processes.

Figure 1: MCH-1R Signaling Pathways

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study, from animal dosing to data analysis.

Figure 2: Pharmacokinetic Study Workflow

This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of hMCH-1R antagonists. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at developing novel therapeutics targeting the MCH-1 receptor. Further research is warranted to generate more comprehensive pharmacokinetic profiles of lead candidates across multiple preclinical species to better predict human pharmacokinetics and ensure successful clinical translation.

References

The Impact of hMCH-1R Antagonism on Food Intake and Energy Expenditure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melanin-concentrating hormone (MCH) system, particularly the melanin-concentrating hormone receptor 1 (MCH-1R), has emerged as a significant target in the development of therapeutics for obesity and related metabolic disorders. MCH, an orexigenic neuropeptide, plays a crucial role in the regulation of energy homeostasis. Antagonism of its primary receptor in rodents, hMCH-1R, has been demonstrated to reduce food intake and body weight in preclinical models. This technical guide provides an in-depth analysis of the effects of hMCH-1R antagonists on food intake and energy expenditure, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and drug development workflows.

Core Mechanism of Action: hMCH-1R Signaling

The hMCH-1R is a G protein-coupled receptor (GPCR) that exerts its effects through a dual signaling cascade upon binding of its endogenous ligand, MCH. This dual coupling to both inhibitory (Gαi) and activating (Gαq) G proteins allows for a nuanced regulation of neuronal activity.

-

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately influencing neuronal excitability.

-

Gαq Pathway: Concurrently, hMCH-1R activation stimulates the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade plays a role in various cellular processes, including neurotransmitter release and gene expression.

hMCH-1R antagonists function by competitively binding to the receptor, thereby preventing MCH from initiating these downstream signaling events. This blockade of orexigenic signaling is the primary mechanism through which these antagonists exert their effects on appetite and energy balance.